molecular formula C17H19NO7 B12182694 methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate

methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate

Cat. No.: B12182694
M. Wt: 349.3 g/mol
InChI Key: XLXRIKQGTRBAQE-UHFFFAOYSA-N
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Description

Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule for various scientific and industrial applications.

Chemical Reactions Analysis

Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate can be compared with other coumarin derivatives, such as:

Biological Activity

Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate is a coumarin derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C17H19NO7
  • Molecular Weight : 349.3 g/mol
  • IUPAC Name : this compound

The presence of methoxy and methyl groups on the chromenone structure contributes to its unique chemical properties and biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting anticancer properties. It may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thus exhibiting antimicrobial activity .
  • Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in various biological systems .
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, reducing inflammation and associated symptoms .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was shown to significantly inhibit the growth of various cancer cell lines at micromolar concentrations. The mechanism involves the modulation of mitochondrial pathways leading to cell death .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth through mechanisms involving disruption of cellular integrity and function .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity in various assays. This property is crucial for its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study conducted on various cancer cell lines indicated that the compound inhibited cell viability with an IC50 value in the range of 10–20 µM.
    • Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial membrane potential disruption.
  • Antimicrobial Efficacy :
    • Research evaluating the antimicrobial properties showed that methyl N-[...]-glycinate inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against tested strains .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound scavenged free radicals effectively, with a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

Comparative Analysis with Related Compounds

To better understand the biological profile of methyl N-[...]-glycinate, a comparative analysis with related coumarin derivatives was performed:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
Methyl N-[...]C17H19NO7HighModerateHigh
Coumarin AC9H6O2ModerateHighModerate
Coumarin BC10H8O3LowLowHigh

This table illustrates that while methyl N-[...]-glycinate exhibits robust anticancer and antioxidant activities, its antimicrobial efficacy is moderate compared to other coumarins.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

methyl 2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C17H19NO7/c1-9-10-5-6-12(22-2)16(24-4)15(10)25-17(21)11(9)7-13(19)18-8-14(20)23-3/h5-6H,7-8H2,1-4H3,(H,18,19)

InChI Key

XLXRIKQGTRBAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)OC

Origin of Product

United States

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